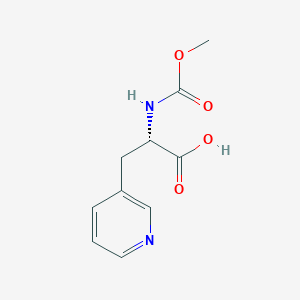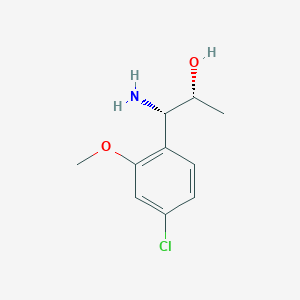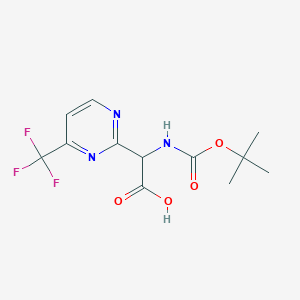
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is a compound that features a quinoline ring attached to an aminoethanol moiety. Compounds containing quinoline structures are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Aminoethanol Moiety: The quinoline derivative can be reacted with an appropriate aminoethanol precursor under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.
Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group.
Substitution: Both the quinoline ring and the aminoethanol moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a dihydroquinoline compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with quinoline structures are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of quinoline are used in the treatment of malaria and other diseases
Industry
Industrially, quinoline derivatives are used in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring.
Quinolinic Acid: A neuroactive compound that is a metabolite of tryptophan.
Uniqueness
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is unique due to the presence of both an aminoethanol moiety and a quinoline ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2S)-2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m1/s1 |
InChI-Schlüssel |
KSUDWYDDYBJRHF-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)[C@@H](CO)N)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)


![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)


